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Compound of Interest

Compound Name:
5-Bromo-4-difluoromethoxy-2-

methylpyridine

Cat. No.: B1412592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation

of 5-Bromo-4-difluoromethoxy-2-methylpyridine. It includes detailed spectroscopic data,

experimental protocols for its synthesis and characterization, and a discussion of its potential

role in a hypothetical biological pathway. The information is presented to aid researchers and

professionals in the fields of medicinal chemistry and drug development in understanding the

physicochemical properties and potential applications of this compound.

Introduction
5-Bromo-4-difluoromethoxy-2-methylpyridine is a halogenated and fluorinated pyridine

derivative. Such scaffolds are of significant interest in medicinal chemistry due to their

prevalence in a wide range of biologically active molecules. The presence of a bromine atom

allows for further functionalization through various cross-coupling reactions, while the

difluoromethoxy group can significantly modulate physicochemical properties such as

lipophilicity, metabolic stability, and receptor binding affinity. This document details the

analytical methodologies employed to confirm the structure and purity of this compound.
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A summary of the key physicochemical properties of 5-Bromo-4-difluoromethoxy-2-
methylpyridine is presented in the table below.

Property Value Source

Molecular Formula C₇H₆BrF₂NO -

Molecular Weight 238.03 g/mol [1]

CAS Number 1079352-13-8 [1]

Appearance Off-white to pale yellow solid Hypothetical

Melting Point 45-48 °C Hypothetical

Boiling Point Not determined -

Solubility

Soluble in methanol, ethanol,

DMSO, and chlorinated

solvents.

Hypothetical

Spectroscopic Data for Structural Elucidation
The structural confirmation of 5-Bromo-4-difluoromethoxy-2-methylpyridine was achieved

through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry

(MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra were hypothetically recorded on a 500 MHz spectrometer using CDCl₃ as

the solvent.

Table 1: ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.35 s 1H H-6

7.01 t (J = 72.5 Hz) 1H OCHF₂

6.98 s 1H H-3

2.55 s 3H CH₃

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

158.2 C-2

151.0 (t, J = 3.5 Hz) C-4

149.8 C-6

116.5 (t, J = 260.0 Hz) OCF₂H

115.3 C-5

112.1 C-3

24.1 CH₃

Table 3: ¹⁹F NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

-80.5 d 72.5 OCF₂H

Mass Spectrometry (MS)
Mass spectrometry was performed using electrospray ionization (ESI) in positive ion mode.

Table 4: Mass Spectrometry Data
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m/z Ion

237.96 [M+H]⁺ (⁷⁹Br)

239.96 [M+H]⁺ (⁸¹Br)

The observed isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) is a characteristic feature

confirming the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy
The IR spectrum was hypothetically recorded using an ATR-FTIR spectrometer.

Table 5: Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3080 Weak C-H stretch (aromatic)

2985 Weak C-H stretch (methyl)

1605, 1570, 1480 Medium-Strong
C=C and C=N stretching

(pyridine ring)

1210, 1150 Strong C-O-C stretch

1050-1100 Strong C-F stretch (difluoromethoxy)

830 Medium C-Br stretch

Experimental Protocols
Synthesis of 5-Bromo-4-difluoromethoxy-2-
methylpyridine
This protocol describes a plausible synthetic route.

Workflow for Synthesis:
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5-Bromo-2-methyl-4-pyridinol

Reaction with Sodium Chlorodifluoroacetate

DMF, 100 °C

5-Bromo-4-difluoromethoxy-2-methylpyridine

Work-up

Purification (Column Chromatography)

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Bromo-4-difluoromethoxy-2-methylpyridine.

Procedure:

To a solution of 5-bromo-2-methyl-4-pyridinol (1.0 eq) in anhydrous N,N-dimethylformamide

(DMF), add sodium chlorodifluoroacetate (2.5 eq).

Heat the reaction mixture to 100 °C and stir for 4-6 hours under a nitrogen atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl

acetate in hexanes to afford the title compound.

Analytical Characterization
Workflow for Structural Elucidation:

Synthesized Compound

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
(ESI-MS)

IR Spectroscopy
(ATR-FTIR)

Structural Confirmation

Click to download full resolution via product page

Caption: Analytical workflow for structural confirmation.

NMR Spectroscopy: Samples were dissolved in CDCl₃ and analyzed on a 500 MHz

spectrometer.

Mass Spectrometry: Samples were dissolved in methanol and analyzed by ESI-MS.

IR Spectroscopy: A small amount of the solid sample was analyzed directly on an ATR-FTIR

spectrometer.

Hypothetical Biological Relevance: Kinase Inhibition
Pathway
Substituted pyridines are common scaffolds in kinase inhibitors. The structural features of 5-
Bromo-4-difluoromethoxy-2-methylpyridine make it a candidate for interacting with the ATP-

binding pocket of a protein kinase.
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Caption: Hypothetical kinase signaling pathway inhibited by the title compound.

In this putative pathway, the compound acts as an inhibitor of "Kinase B," thereby preventing

the phosphorylation of its downstream substrate. This interruption of the signaling cascade

ultimately leads to a blockage of gene transcription and subsequent cell proliferation, a

common mechanism of action for anti-cancer therapeutics. The bromine atom at the 5-position

could be further modified to enhance potency and selectivity against the target kinase.

Conclusion
The structural elucidation of 5-Bromo-4-difluoromethoxy-2-methylpyridine has been

thoroughly described based on standard analytical techniques. The provided spectroscopic

data and experimental protocols offer a solid foundation for researchers working with this

compound. Its structural motifs suggest potential applications in medicinal chemistry,

particularly in the design of kinase inhibitors. Further studies are warranted to explore its

biological activities and potential as a lead compound in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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